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Compound of Interest

Compound Name: 1-Benzofuran-3-ylacetonitrile

Cat. No.: B1271501

For researchers, scientists, and drug development professionals, a thorough understanding of
the structural and electronic properties of pharmacologically relevant scaffolds is paramount.
This guide offers a comparative spectral analysis of substituted benzofuran acetonitriles, a
class of compounds with significant potential in medicinal chemistry. By examining their
Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass
Spectrometry (MS) data, this document provides a foundational resource for the identification,
characterization, and further development of these promising molecules.

Benzofuran derivatives are known to exhibit a wide range of biological activities, including
antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of an
acetonitrile moiety at the 2-position of the benzofuran ring provides a versatile handle for
further chemical modifications, making these compounds attractive starting points for the
synthesis of diverse chemical libraries. This guide summarizes the key spectroscopic features
of substituted benzofuran acetonitriles, offering insights into how different substituents on the
benzofuran ring influence their spectral properties.

Data Presentation: A Spectroscopic Overview

The following tables provide a comparative summary of the key spectral data for a series of
hypothetical substituted 2-(benzofuran-2-yl)acetonitriles. The data for the unsubstituted
compound serves as a baseline, with expected shifts and characteristics for various
substituents (-CHs, -OCHs, -Cl, -NO2) provided for comparative purposes. These values are
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compiled from typical spectroscopic data for benzofuran derivatives and represent expected
trends.

Table 1: UV-Vis Absorption Data

Substituent (at C5) A_max_ (nm) Solvent

-H ~245, ~275, ~282 Acetonitrile
-CHs Slight red shift Acetonitrile
-OCHs Red shift Acetonitrile
-Cl Slight red shift Acetonitrile
-NO2 Significant red shift Acetonitrile

Note: Benzofurans typically exhibit multiple absorption bands in their UV-Vis spectra. The
values presented represent the approximate primary absorption maxima.

Table 2: Key Infrared (IR) Absorption Frequencies

v(C=C)aromatic

Substituent (at C5) v(C=N) (cm™?) (cm-1) v(C-0-C) (cm™?)
-H ~2250 ~1600, ~1450 ~1250
-CHs ~2250 ~1605, ~1455 ~1250
-OCHs ~2248 ~1610, ~1460 ~1255
-Cl ~2252 ~1595, ~1445 ~1245
-NO: ~2255 ~1590, ~1440 ~1240

Table 3: *H NMR Chemical Shifts (8, ppm) in CDCls
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Substituent (at C5) -CH2CN H-3 Aromatic Protons
-H ~3.8 ~6.7 ~7.2-7.6
~7.1-7.5 (with -CHs
-CHs ~3.8 ~6.7 _
singlet ~2.4)
~6.9-7.4 (with -OCHs
-OCHs ~3.8 ~6.6 ]
singlet ~3.8)
-Cl ~3.8 ~6.7 ~7.2-7.6
-NO:2 ~3.9 ~6.8 ~7.5-8.2
Table 4: 13C NMR Chemical Shifts (6, ppm) in CDCls
Substituent Aromatic
-CH2CN -C=N C-2 C-3
(at C5) Carbons
~111-128,
-H ~15 ~117 ~155 ~102
~155
~111-130,
-CHs ~15 ~117 ~155 ~102 ~155 (with -
CHs ~21)
~103-129,
~150, ~156
-OCHs ~15 ~117 ~154 ~102 )
(with -OCHs
~56)
~112-130,
-Cl ~15 ~117 ~154 ~103
~154
~112-126,
-NO2 ~16 ~116 ~156 ~104
~144, ~158
Table 5: Mass Spectrometry Data (m/z)
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Compound

Molecular
Formula

[M]*

[M+H]*

[M+Na]*

2-(Benzofuran-2-

yl)acetonitrile

C10H7NO

157.05

158.06

180.04

2-(5-
Methylbenzofura

n-2-yl)acetonitrile

C11H9NO

171.07

172.08

194.06

2-(5-
Methoxybenzofur
an-2-

yl)acetonitrile

C11HoNO2

187.06

188.07

210.05

2-(5-
Chlorobenzofura

n-2-yl)acetonitrile

C10HeCINO

191.01

192.02

214.00

2-(5-
Nitrobenzofuran-

2-yl)acetonitrile

C10HsN203

202.04

203.04

225.03

Note: The m/z values are for the most abundant isotopes.

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of substituted

benzofuran acetonitriles.

Synthesis of Substituted Benzofuran Acetonitriles

A common method for the synthesis of 2-substituted benzofurans involves the palladium-

catalyzed reaction of a substituted 2-(2-formylphenoxy)acetonitrile with an aryl boronic acid.[4]

[5]

o General Procedure: To a solution of the substituted 2-(2-formylphenoxy)acetonitrile (1.0 eq)

and aryl boronic acid (1.2 eq) in a suitable solvent such as toluene, a palladium catalyst
(e.g., Pd(OAC)z2, 5 mol%) and a ligand (e.g., SPhos, 10 mol%) are added. A base (e.qg.,
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K2COs, 2.0 eq) is then added, and the mixture is heated under an inert atmosphere until the
reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled,
diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate,
and concentrated under reduced pressure. The crude product is purified by column
chromatography on silica gel.

Spectroscopic Analysis

UV-Vis Spectroscopy: UV-Vis spectra are recorded on a double-beam spectrophotometer
using quartz cuvettes with a path length of 1 cm. Solutions of the compounds are prepared in
a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10~> M. The spectra
are typically scanned from 200 to 400 nm.[6][7]

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Solid samples
can be analyzed as KBr pellets, or a thin film can be cast from a suitable solvent. Liquid
samples can be analyzed as a neat film between NaCl or KBr plates. Spectra are typically
recorded in the range of 4000-400 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are recorded
on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in
a deuterated solvent (e.g., CDCls, DMSO-de), and tetramethylsilane (TMS) is used as an
internal standard (& = 0.00 ppm). Chemical shifts are reported in parts per million (ppm).[8][9]

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an
electrospray ionization (ESI) source.[10] Samples are dissolved in a suitable solvent (e.g.,
acetonitrile or methanol) and introduced into the ion source via direct infusion or through an
HPLC system. Data is collected in both positive and negative ion modes. High-resolution
mass spectrometry (HRMS) is used to confirm the elemental composition of the compounds.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and comparative spectral

analysis of substituted benzofuran acetonitriles.
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Caption: General workflow for the synthesis and spectral analysis of substituted benzofuran
acetonitriles.

This guide provides a foundational overview of the spectral characteristics of substituted
benzofuran acetonitriles. The presented data and protocols are intended to aid researchers in
the identification, characterization, and rational design of new derivatives with potential
therapeutic applications. Further experimental work on a systematically substituted series of
these compounds is encouraged to build a more comprehensive and detailed spectral library.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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